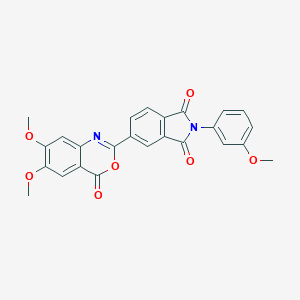
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Mobozoxane and has a molecular formula of C16H15NO. It is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. It has also been shown to exhibit antimicrobial properties by inhibiting the growth of various bacteria and fungi. In addition, it has been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole in lab experiments is its potential applications in various fields. It has been shown to exhibit anticancer, antimicrobial, and antioxidant properties, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole. One potential direction is the investigation of its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the development of more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, further research is needed to fully understand its mechanism of action and the potential side effects of long-term use.
Méthodes De Synthèse
The synthesis of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole can be achieved through various methods. One of the most common methods is the condensation of 2-aminotoluene and salicylaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent such as ethanol or methanol and is heated under reflux for several hours. The resulting product is then filtered and purified by recrystallization.
Applications De Recherche Scientifique
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, and antioxidant properties. In addition, it has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.
Propriétés
Nom du produit |
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
5-methyl-2-(2-methylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-10-7-8-14-13(9-10)16-15(17-14)12-6-4-3-5-11(12)2/h3-9H,1-2H3 |
Clé InChI |
FDOOHPCNDANWFP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)

![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)
![N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B303168.png)


![2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303173.png)
